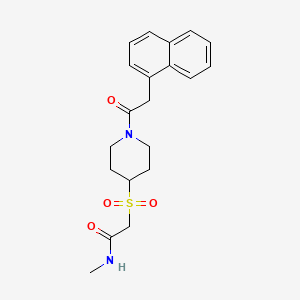

N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-methyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-21-19(23)14-27(25,26)17-9-11-22(12-10-17)20(24)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-8,17H,9-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZDUSOTJAJVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps:

Formation of the Naphthalene Derivative: The initial step involves the acetylation of naphthalene to form 2-(naphthalen-1-yl)acetyl chloride.

Piperidine Derivative Formation: The next step involves the reaction of piperidine with the acetyl chloride to form 1-(2-(naphthalen-1-yl)acetyl)piperidine.

Sulfonylation: The piperidine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming 1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl sulfonyl chloride.

Final Coupling: The final step involves the reaction of the sulfonyl chloride with N-methylacetamide to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and acetyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors involved in signaling pathways, particularly those related to inflammation or neurotransmission.

Pathways Involved: The exact pathways depend on the specific application but could include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

Table 1: Structural and Molecular Comparison

Key Observations :

- Target vs. Analog 1 : The naphthalene group in the target compound may enhance π-π stacking compared to the electron-withdrawing CF₃ group in Analog 1, which increases electrophilicity .

- Target vs.

- Target vs. Analog 3 : The oxadiazole-thioether in Analog 3 confers metabolic stability, whereas the sulfonamide-acetamide in the target compound may improve solubility .

Challenges and Opportunities

- Solubility : The naphthalene group may reduce aqueous solubility compared to smaller aryl analogs (e.g., fluorophenyl in Analog 2) .

Biological Activity

N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound features a naphthalene ring, a piperidine moiety, and a sulfonamide functional group. The synthesis typically involves several steps:

- Formation of the Naphthalene Derivative : Acetylation of naphthalene to produce 2-(naphthalen-1-yl)acetyl chloride.

- Piperidine Derivative Formation : Reaction of piperidine with the acetyl chloride to yield 1-(2-(naphthalen-1-yl)acetyl)piperidine.

- Sulfonylation : Introduction of the sulfonyl group via reaction with a sulfonyl chloride.

- Final Coupling : Reaction with N-methylacetamide to form the target compound.

Biological Activity

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets involved in neurological and inflammatory pathways.

The compound's mechanism involves:

- Interaction with Enzymes and Receptors : Potential inhibition or modulation of enzyme activity related to inflammation and neurotransmission.

- Pathways Involved : It may affect signaling pathways that influence cellular responses in various diseases.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound show varying degrees of antimicrobial activity. For instance, studies have demonstrated that related compounds possess IC50 values ranging from 13 μM to 365 μM against specific pathogens, indicating potential as antibacterial agents .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity | IC50 Values |

|---|---|---|---|

| N-methyl-2-((1-(2-(phenyl)acetyl)piperidin-4-yl)sulfonyl)acetamide | Phenyl group instead of naphthalene | Moderate antibacterial | 50 μM |

| N-methyl-2-((1-(2-(benzyl)acetyl)piperidin-4-yl)sulfonyl)acetamide | Benzyl group | Low antibacterial | 100 μM |

The presence of the naphthalene ring in this compound enhances its electronic properties, potentially increasing its binding affinity to biological targets compared to its analogs.

Q & A

Q. What are the recommended synthetic routes for N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide, and how can yield and purity be optimized?

Methodological Answer: The synthesis typically involves:

- Step 1: Formation of the naphthalene-acetylpiperidine intermediate via nucleophilic acyl substitution between 2-(naphthalen-1-yl)acetic acid and piperidine derivatives.

- Step 2: Sulfonation at the piperidin-4-yl position using sulfonyl chlorides under anhydrous conditions (e.g., DCM, 0–5°C).

- Step 3: Acetamide coupling via alkylation or condensation reactions, often using DMF as a solvent and triethylamine as a base to neutralize HCl byproducts .

- Purification: Recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves purity. Yield optimization requires strict control of reaction stoichiometry, temperature, and moisture .

Q. What spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR (¹H/¹³C): Assign peaks to verify naphthalene protons (δ 7.2–8.5 ppm), piperidine methylene groups (δ 1.5–3.0 ppm), and sulfonyl/acetamide carbonyls (δ 165–170 ppm).

- IR: Confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups.

- X-ray crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions). SHELX programs (e.g., SHELXL) refine structures using high-resolution data, ensuring accurate bond lengths and angles .

Q. How is initial biological activity screening conducted for this compound?

Methodological Answer:

- In vitro assays: Test against target receptors (e.g., orexin receptors) using radioligand binding assays (IC₅₀ determination) or fluorescence-based calcium flux assays.

- Dose-response curves: Generate log(1/IC₅₀) values to quantify potency. Compare with reference compounds (e.g., suvorexant for orexin receptors) .

- Selectivity screening: Use panels of related receptors (e.g., serotonin, dopamine) to assess off-target effects .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) influence biological activity, and how are SAR studies designed?

Methodological Answer:

- Key modifications:

- Core structure: Replacing the sulfonyl group with a carbonyl (e.g., ketone) reduces steric hindrance but may decrease solubility.

- Substituent effects: Introducing electron-withdrawing groups (e.g., -CF₃) on the naphthalene ring enhances receptor affinity but may affect metabolic stability.

- SAR Study Design:

- Training/test sets: Split analogs into training (80%) and test (20%) sets to validate predictive models.

- Data analysis: Use QSAR models to correlate log(1/IC₅₀) with descriptors like logP, polar surface area, and H-bond acceptors.

- Case example: In a CCR5 antagonist study, replacing a methylsulfonyl group with a hydroxyl guanidine increased log(1/IC₅₀) from 0.904 to 1.698 .

Q. Table 1: Substituent Impact on Activity (Example from )

| Substituent (Position) | log(1/IC₅₀) | Notes |

|---|---|---|

| Methylsulfonyl (R1) | 0.904 | Baseline activity |

| Hydroxyguanidine (R1) | 1.698 | Enhanced potency, retained solubility |

| Pyrrole (R2) | No change | Reduced metabolic stability |

Q. How can X-ray crystallography resolve conformational discrepancies affecting activity?

Methodological Answer:

- Crystal structure determination: Grow single crystals via slow evaporation (e.g., methanol/chloroform). Collect data using synchrotron radiation (λ = 0.7–1.0 Å).

- Conformational analysis: Compare dihedral angles between naphthalene and piperidine rings. For example, dihedral angles >50° may disrupt receptor binding due to steric clashes .

- SHELX refinement: Use SHELXL for high-resolution refinement. Hydrogen-bonding networks (e.g., N–H⋯O=S) stabilize active conformations .

Q. How should researchers address contradictions between observed and predicted activity data?

Methodological Answer:

- Hypothesis testing: Re-evaluate assumptions in QSAR models (e.g., incorrect descriptor weighting).

- Experimental validation: Repeat assays under standardized conditions (pH 7.4, 37°C).

- Case study: Discrepancies in CCR5 antagonist activity were resolved by identifying unaccounted solvation effects in computational models .

Q. What advanced assays are used for target validation and mechanism-of-action studies?

Methodological Answer:

- Cellular assays:

- β-arrestin recruitment: Use BRET/FRET systems to quantify GPCR activation.

- Patch-clamp electrophysiology: Measure ion flux changes in orexin receptor-expressing cells .

- Molecular docking: AutoDock Vina or Schrödinger Suite predicts binding poses. Validate with mutagenesis (e.g., alanine scanning of key receptor residues) .

Q. How do stability and solubility under physiological conditions impact preclinical development?

Methodological Answer:

- Solubility testing: Use shake-flask method (PBS, pH 7.4) with HPLC quantification.

- Stability studies:

- Hydrolytic stability: Incubate in simulated gastric fluid (pH 2.0, 37°C) for 24h.

- Oxidative stability: Expose to 3% H₂O₂ and monitor degradation via LC-MS.

- Case example: Compounds with logP >3.5 showed poor aqueous solubility (<10 µM), necessitating prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.